molecular formula C10H14N2O B14223481 Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- CAS No. 546114-01-6

Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-

Cat. No.: B14223481
CAS No.: 546114-01-6
M. Wt: 178.23 g/mol
InChI Key: UWKWFGKATUUMEH-UHFFFAOYSA-N
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Description

Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines that are widely used in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a piperidine ring substituted with a 1-cyanocyclopropyl carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- typically involves the reaction of piperidine with a suitable cyanocyclopropyl carbonyl precursor. One common method is the reaction of piperidine with 1-cyanocyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyanocyclopropyl carbonyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.

    Pyrrolidine: A five-membered heterocyclic amine with similar chemical properties and applications.

    Piperazine: A six-membered heterocyclic amine with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate.

Uniqueness

Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]- is unique due to the presence of the 1-cyanocyclopropyl carbonyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects.

Properties

CAS No.

546114-01-6

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(piperidine-1-carbonyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H14N2O/c11-8-10(4-5-10)9(13)12-6-2-1-3-7-12/h1-7H2

InChI Key

UWKWFGKATUUMEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2(CC2)C#N

Origin of Product

United States

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